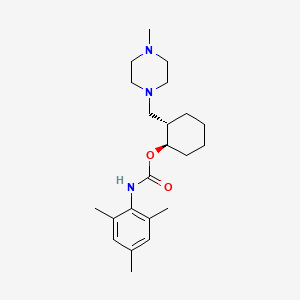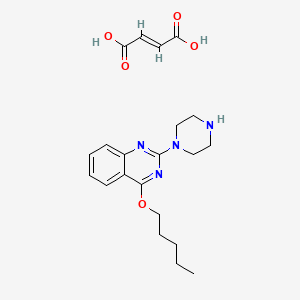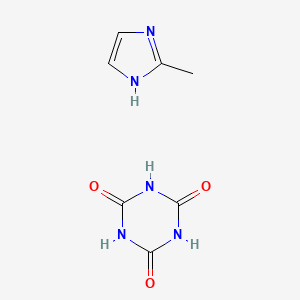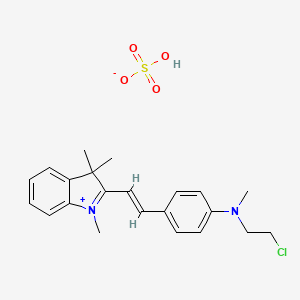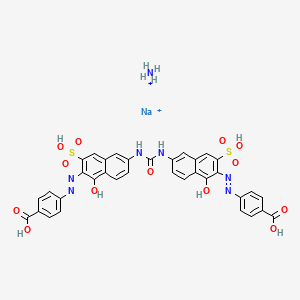
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl- is a synthetic organic compound belonging to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing a fused ring system with two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl- typically involves the modification of the 1,8-naphthyridine core. One common method includes the reaction of 2,4-dichloro-1,8-naphthyridine with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the chlorine atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthyridine derivatives, while oxidation and reduction reactions can produce N-oxides or dechlorinated compounds .
Wissenschaftliche Forschungsanwendungen
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl- has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Anti-inflammatory Agents: The compound has been evaluated for its anti-inflammatory properties, particularly in the modulation of cytokine levels.
Biological Studies: It is used in biological studies to understand its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1,8-naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl- involves its interaction with specific molecular targets. It is believed to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, its anti-inflammatory effects are thought to result from the downregulation of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthyridine-3-carboxamide: Without the dichloro and dimethyl substitutions, this compound has different reactivity and biological activity.
2,4-Dichloro-1,8-naphthyridine: Lacks the carboxamide and dimethylamine groups, leading to different chemical properties.
N,N-Dimethyl-1,8-naphthyridine-3-carboxamide: Without the dichloro substitution, it has distinct chemical and biological characteristics.
Uniqueness
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl- is unique due to its specific substitutions, which confer distinct chemical reactivity and biological activity. The presence of both dichloro and dimethylamine groups enhances its potential as an anticancer and anti-inflammatory agent compared to its analogs .
Eigenschaften
CAS-Nummer |
126567-74-6 |
|---|---|
Molekularformel |
C11H9Cl2N3O |
Molekulargewicht |
270.11 g/mol |
IUPAC-Name |
2,4-dichloro-N,N-dimethyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C11H9Cl2N3O/c1-16(2)11(17)7-8(12)6-4-3-5-14-10(6)15-9(7)13/h3-5H,1-2H3 |
InChI-Schlüssel |
CQMGNNQYOXTBJD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


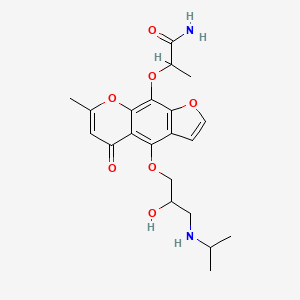
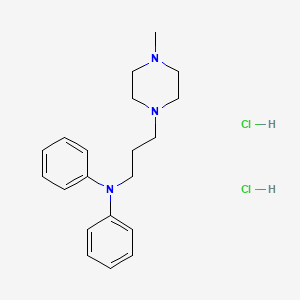
![(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]](/img/structure/B12716685.png)

